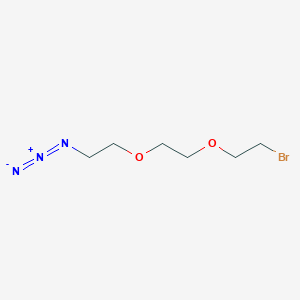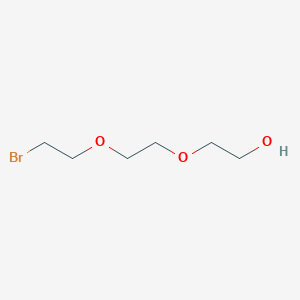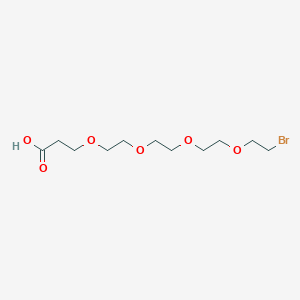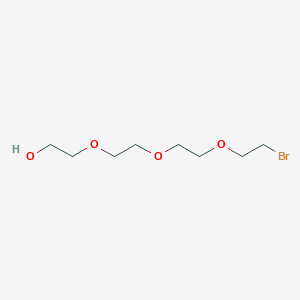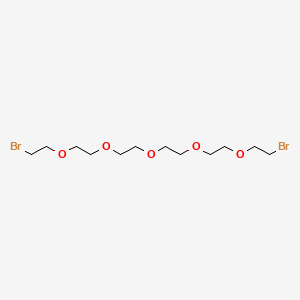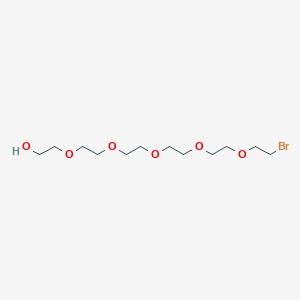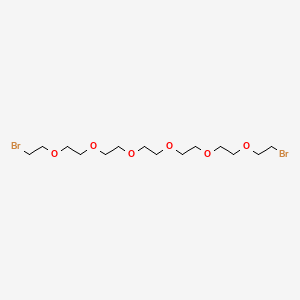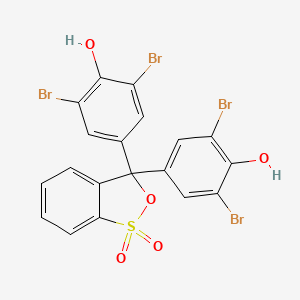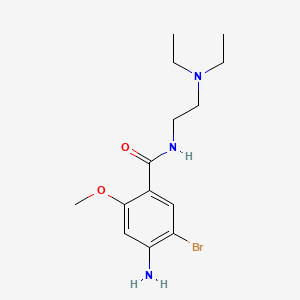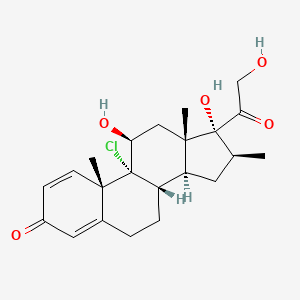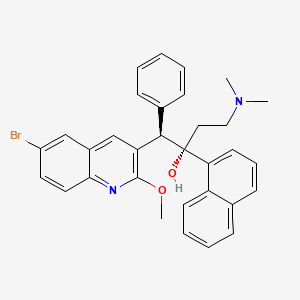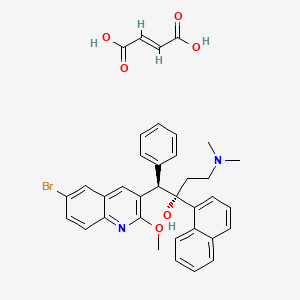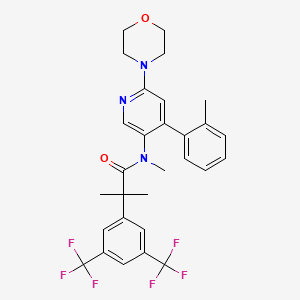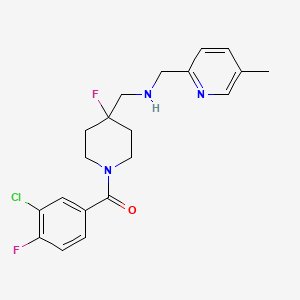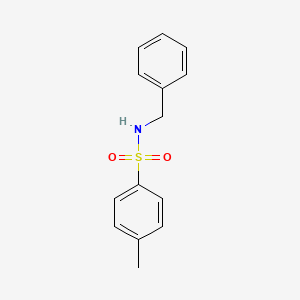
N-Benzyl-p-toluenesulfonamide
Descripción general
Descripción
N-Benzyl-p-toluenesulfonamide is a small organic molecule . It is a sulfonamide and is known to specifically inhibit the contraction of fast skeletal muscle fibers .
Molecular Structure Analysis
The molecular formula of N-Benzyl-p-toluenesulfonamide is C14H15NO2S . Its molecular weight is 261.34 g/mol . The InChI representation of the molecule isInChI=1S/C14H15NO2S/c1-12-7-9-14 (10-8-12)18 (16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 . Physical And Chemical Properties Analysis
N-Benzyl-p-toluenesulfonamide is a solid at room temperature .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : N-Benzyl-p-toluenesulfonamide is used as a protecting group for amines in organic synthesis . Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting during a particular stage of synthesis.
- Methods of Application : The compound is introduced into the reaction mixture where it reacts with the amine group to form a sulfonamide, effectively “protecting” the amine from further reactions. After the desired reactions have been carried out, the protecting group can be removed to restore the amine functionality .
- Results or Outcomes : The use of N-Benzyl-p-toluenesulfonamide as a protecting group can greatly increase the efficiency and selectivity of organic synthesis reactions .
-
Scientific Field: Medicinal Chemistry
- Application : N-Benzyl-p-toluenesulfonamide has been used in the synthesis of various pharmaceutical compounds . For example, it has been used in the synthesis of O-benzyl-L-tryptophan, an important intermediate in the production of certain drugs .
- Methods of Application : The compound is used as a reagent in the reaction, typically under controlled conditions of temperature and pressure. The exact procedures can vary depending on the specific synthesis .
- Results or Outcomes : The use of N-Benzyl-p-toluenesulfonamide in these syntheses can lead to the production of important pharmaceutical intermediates .
-
Scientific Field: Chemical Kinetics
- Application : N-Benzyl-p-toluenesulfonamide has been used in studies of chemical kinetics, specifically in the oxidation of benzyl alcohol by sodium N-chloro-p-toluenesulfonamide .
- Methods of Application : The compound is used in a reaction with benzyl alcohol and sodium N-chloro-p-toluenesulfonamide. The rate of the reaction is then studied under various conditions .
- Results or Outcomes : The results of these studies can provide insights into the mechanisms of these types of reactions .
-
Scientific Field: Organic Synthesis
- Application : N-Benzyl-p-toluenesulfonamide has been used in palladium-catalyzed cascade reactions with benzyl halides .
- Methods of Application : The compound is used as a reagent in a reaction with benzyl halides. The reaction is catalyzed by palladium .
- Results or Outcomes : The results of these reactions can lead to the synthesis of complex organic compounds .
-
Scientific Field: Biochemistry
- Application : N-Benzyl-p-toluenesulfonamide is a potent inhibitor of skeletal muscle myosin II subfragment 1 (S1) ATPase activity . It can specifically inhibit the contraction of fast skeletal muscle fibers .
- Methods of Application : The compound is introduced into a biochemical assay involving myosin II S1 ATPase. The enzyme’s activity is then measured in the presence of N-Benzyl-p-toluenesulfonamide .
- Results or Outcomes : The inhibition of myosin II S1 ATPase by N-Benzyl-p-toluenesulfonamide can provide insights into the role of this enzyme in muscle function .
Safety And Hazards
Propiedades
IUPAC Name |
N-benzyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKAJZQYNKTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166290 | |
| Record name | p-Toluenesulfonamide, N-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzyl-p-toluenesulfonamide | |
CAS RN |
1576-37-0 | |
| Record name | N-Benzyl-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide, N-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1576-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluenesulfonamide, N-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-p-toluenefonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

